2H-thiopyrano[2,3-b]pyridin-4(3H)-one
Overview
Description
2H-thiopyrano[2,3-b]pyridin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound consists of a thiopyran ring fused to a pyridine ring, forming a bicyclic structure.
Preparation Methods
The synthesis of 2H-thiopyrano[2,3-b]pyridin-4(3H)-one typically involves the reaction of 2-mercaptoquinoline-3-carbaldehyde with various substituted β-nitrostyrenes. This reaction is often carried out under mild conditions, such as room temperature, and in the presence of a base like triethylamine . The reaction yields the desired thiopyrano[2,3-b]pyridin-4(3H)-one derivatives, which can be further purified and characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
2H-thiopyrano[2,3-b]pyridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2H-thiopyrano[2,3-b]pyridin-4(3H)-one is not fully understood, but it is believed to involve interactions with cellular targets that disrupt normal cellular functions. For example, its antifungal activity may be due to the inhibition of key enzymes or pathways essential for fungal growth and survival . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
2H-thiopyrano[2,3-b]pyridin-4(3H)-one can be compared with other thiopyran-fused heterocycles, such as:
Thiopyrano[2,3-b]indoles: These compounds have a similar thiopyran ring fused to an indole ring and exhibit different biological activities.
Thiopyranoquinolines: These compounds have a thiopyran ring fused to a quinoline ring and are known for their potential anticancer properties.
Thiopyranothiazoles: These compounds feature a thiopyran ring fused to a thiazole ring and have been studied for their antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific fusion of the thiopyran and pyridine rings, which imparts distinct chemical and biological properties compared to other thiopyran-fused heterocycles.
Properties
IUPAC Name |
2,3-dihydrothiopyrano[2,3-b]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVONCYKXWZJWHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951316 | |
Record name | 2,3-Dihydro-4H-thiopyrano[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286472-03-5 | |
Record name | 2,3-Dihydro-4H-thiopyrano[2,3-b]pyridin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286472-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-4H-thiopyrano[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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